molecular formula C8H12K2O7 B12685231 Dipotassium 2,2'-(oxybis(2,1-ethanediyloxy))bisacetate CAS No. 94201-43-1

Dipotassium 2,2'-(oxybis(2,1-ethanediyloxy))bisacetate

Cat. No.: B12685231
CAS No.: 94201-43-1
M. Wt: 298.37 g/mol
InChI Key: FNUHSPUPCVFIIH-UHFFFAOYSA-L
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Description

Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is a chemical compound with the molecular formula C8H12K2O7 and a molecular weight of 298.37 g/mol. It is known for its unique structure, which includes two potassium ions and a complex organic backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate typically involves the reaction of ethylene glycol derivatives with potassium hydroxide. The reaction proceeds through a series of esterification and neutralization steps, resulting in the formation of the final product.

Industrial Production Methods

In industrial settings, the production of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ions are replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylates, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate involves its interaction with molecular targets through ionic and covalent bonding. The potassium ions play a crucial role in stabilizing the compound and facilitating its reactivity. The organic backbone interacts with various molecular pathways, influencing biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bispropionate
  • Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisbutyrate

Uniqueness

Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in chemistry, biology, and industry.

Properties

CAS No.

94201-43-1

Molecular Formula

C8H12K2O7

Molecular Weight

298.37 g/mol

IUPAC Name

dipotassium;2-[2-[2-(carboxylatomethoxy)ethoxy]ethoxy]acetate

InChI

InChI=1S/C8H14O7.2K/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

FNUHSPUPCVFIIH-UHFFFAOYSA-L

Canonical SMILES

C(COCC(=O)[O-])OCCOCC(=O)[O-].[K+].[K+]

Origin of Product

United States

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